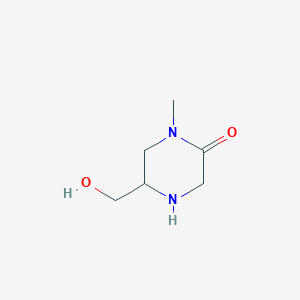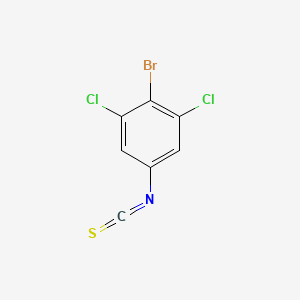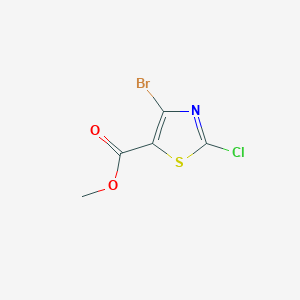
2-Piperazinone, 5-(hydroxymethyl)-1-methyl-
Overview
Description
2-Piperazinone, 5-(hydroxymethyl)-1-methyl- is a heterocyclic organic compound that features a piperazinone ring with a hydroxymethyl and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazinone, 5-(hydroxymethyl)-1-methyl- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazinone derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazinone derivatives .
Industrial Production Methods: Industrial production of piperazinone derivatives often involves large-scale reactions using readily available starting materials. The cyclization of 1,2-diamine derivatives with sulfonium salts is a scalable method that can be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-Piperazinone, 5-(hydroxymethyl)-1-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized to form oximes and imines . Reduction reactions can convert oximes to imines, which can further react to form thiones .
Common Reagents and Conditions: Common reagents used in the reactions of 2-Piperazinone, 5-(hydroxymethyl)-1-methyl- include hydroxylamine for the formation of oximes, hydrogen sulfide for the formation of thiones, and various reducing agents for the reduction of oximes to imines .
Major Products Formed: The major products formed from the reactions of 2-Piperazinone, 5-(hydroxymethyl)-1-methyl- include oximes, imines, and thiones
Scientific Research Applications
2-Piperazinone, 5-(hydroxymethyl)-1-methyl- has several scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of inhibitors of human platelet aggregation . The compound has also been evaluated for its cytotoxic activity in human cancer cells . Additionally, piperazinone derivatives are used in the development of drugs for cardiovascular diseases and cancer therapy .
Mechanism of Action
The mechanism of action of 2-Piperazinone, 5-(hydroxymethyl)-1-methyl- involves its interaction with specific molecular targets and pathways. For example, the compound can inhibit the protease-activated receptor 1 (PAR1), which is involved in platelet aggregation and cancer progression . The inhibition of PAR1 by piperazinone derivatives can prevent platelet aggregation and reduce the invasiveness of cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Piperazinone, 5-(hydroxymethyl)-1-methyl- include other piperazinone derivatives such as 2-Piperazinone, 5-methyl-, hydrochloride (1:1), and 2-Piperazinone, 1-ethyl-5-(hydroxymethyl)- .
Uniqueness: 2-Piperazinone, 5-(hydroxymethyl)-1-methyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the hydroxymethyl and methyl groups can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
5-(hydroxymethyl)-1-methylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-5(4-9)7-2-6(8)10/h5,7,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEWNNPYZRXMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(NCC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272709 | |
| Record name | 5-(Hydroxymethyl)-1-methyl-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000577-51-4 | |
| Record name | 5-(Hydroxymethyl)-1-methyl-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000577-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Hydroxymethyl)-1-methyl-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol](/img/structure/B3196604.png)












